Product packaging for Methyl 6-amino-1H-indazole-3-carboxylate(Cat. No.:)

Methyl 6-amino-1H-indazole-3-carboxylate

Cat. No.: B7964943
M. Wt: 191.19 g/mol
InChI Key: MAHOTWJZRCUWPM-UHFFFAOYSA-N
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Description

Methyl 6-amino-1H-indazole-3-carboxylate (CAS 851652-52-3) is a high-value chemical building block for research and development, particularly in medicinal chemistry. This compound, with the molecular formula C9H9N3O2 and a molecular weight of 191.19 g/mol, features both an amino group and an ester moiety on its indazole core, making it a versatile scaffold for further functionalization . The indazole scaffold is a privileged structure in drug discovery, found in a broad spectrum of biologically active compounds and several FDA-approved pharmaceuticals . These include agents such as the antiemetic drug Granisetron, the anticancer agents Pazopanib and Axitinib, and the poly[ADP-ribose]polymerase inhibitor (PARP inhibitor) Niraparib . The 3-carboxylate substitution pattern, as found in this product, is especially significant as it has been proven to confer exceptional pharmaceutical activity and can be challenging to synthesize by other means . Its primary research value lies in its application for constructing novel synthetic targets, such as potential synthetic cannabinoids and their metabolites , as well as in the development of novel antimicrobial agents incorporating dual heterocyclic systems . For optimal stability, this product should be stored sealed in a dry environment, and it is recommended to keep it in a dark place at 2-8°C . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9N3O2 B7964943 Methyl 6-amino-1H-indazole-3-carboxylate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 6-amino-1H-indazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-14-9(13)8-6-3-2-5(10)4-7(6)11-12-8/h2-4H,10H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAHOTWJZRCUWPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NNC2=C1C=CC(=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851652-52-3
Record name Methyl 6-amino-1H-indazole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=851652-52-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthetic Methodologies and Chemical Transformations of Indazole Carboxylates

Strategic Approaches to Methyl 6-amino-1H-indazole-3-carboxylate Synthesis

The construction of the this compound framework can be achieved through two primary strategies: the direct formation of the substituted indazole core or the derivatization of a pre-existing indazole ring system through functional group interconversion.

Direct Synthesis Routes to the Indazole Core

Direct synthesis methods aim to construct the bicyclic indazole system with the desired substituents already in place or in a form that is easily converted. Several methods have been developed for the synthesis of the indazole-3-carboxylate core.

One notable approach involves the nitrosation of indole (B1671886) derivatives. This transformation allows for the conversion of both electron-rich and electron-deficient indoles into 1H-indazole-3-carboxaldehydes under mild, slightly acidic conditions. rsc.org The resulting aldehyde at the C3 position is a versatile handle that can be oxidized to a carboxylic acid and subsequently esterified to yield the target methyl carboxylate. nih.gov

Another strategy is a diazonium-free route starting from commercially available phenylhydrazine (B124118) and benzaldehyde (B42025). google.com These precursors react to form a benzaldehyde phenylhydrazone, which is then treated with oxalyl chloride. The resulting intermediate undergoes a Friedel-Crafts reaction mediated by aluminum chloride to produce a benzylideneaminoisatin, which can be rearranged through hydrolysis to form the indazole-3-carboxylic acid core. google.com

More advanced methods include metal-mediated cyclizations. For instance, a silver(I)-mediated intramolecular oxidative C–H bond amination has been successfully employed to synthesize N-substituted 1H-indazole-3-carboxylates. nih.govacs.org This method has been used to prepare derivatives such as Methyl 6-amino-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate. acs.org Additionally, [3+2] cycloaddition reactions between phenylalkyne precursors and alpha-diazoacetic acid esters provide another route to 1H-indazole-3-carboxylic acid esters. google.com

Derivatization from Precursor Indazoles via Functional Group Interconversion (e.g., Nitro Group Reduction to Amino)

An alternative and widely used synthetic route involves the modification of a pre-functionalized indazole core. A common precursor for this compound is its corresponding 6-nitro analogue, Methyl 6-nitro-1H-indazole-3-carboxylate. The transformation of the nitro group at the C6 position into an amino group is a critical step.

The reduction of aromatic nitro groups is a well-established chemical transformation, and various reagents and conditions can be employed. The choice of reducing agent is often dictated by the presence of other functional groups in the molecule to ensure chemoselectivity. commonorganicchemistry.com A standard pathway for this reduction involves the stepwise conversion of the nitro group to a nitroso group, then to a hydroxylamine (B1172632), and finally to the amine. google.com

In a direct analogy, 6-amino-benzo[g]indazole derivatives have been synthesized from their 6-nitro precursors using iron powder in the presence of hydrochloric acid in an ethanol/water mixture. nih.gov This method is often favored for its mildness and effectiveness. commonorganicchemistry.comgoogle.com Other common conditions for this transformation are summarized in the table below.

Table 1: Common Reagents for Aromatic Nitro Group Reduction
Reagent/SystemTypical ConditionsNotesReference
H₂/Pd/CHydrogen gas, Palladium on Carbon catalystHighly efficient for both aromatic and aliphatic nitro groups, but can also reduce other functionalities. commonorganicchemistry.com
H₂/Raney NiHydrogen gas, Raney Nickel catalystEffective alternative to Pd/C, often used when dehalogenation is a concern. commonorganicchemistry.com
Fe/HCl or Fe/AcOHIron metal in acidic medium (e.g., HCl, Acetic Acid)Mild method that tolerates many other reducible groups. commonorganicchemistry.comnih.gov
Zn/AcOHZinc metal in acidic medium (e.g., Acetic Acid)Provides a mild reduction in the presence of other reducible groups. commonorganicchemistry.com
SnCl₂Tin(II) chlorideMild conditions, compatible with many functional groups. commonorganicchemistry.com
Na₂SSodium sulfideUseful when hydrogenation or acidic conditions are not compatible; can sometimes offer selective reduction. commonorganicchemistry.com
Indium/HClIndium metal in aqueous THF with HClEfficient and mild reduction at room temperature. scispace.com

Functionalization and Structural Diversification Techniques

Once this compound is synthesized, its functional groups—the amino group, the ester, and the N-H of the indazole ring—provide multiple handles for further chemical modification and structural diversification.

Esterification and Amide Formation Reactions

The methyl ester at the C3 position is a key functional group for derivatization. It can be hydrolyzed under basic conditions to the corresponding indazole-3-carboxylic acid. researchgate.net This carboxylic acid is a versatile intermediate for creating a diverse library of compounds through esterification with different alcohols or, more commonly, through amide bond formation.

Direct amide formation can be achieved by coupling the indazole-3-carboxylic acid with a primary or secondary amine. rsc.org This reaction is fundamental to the synthesis of numerous biologically active indazole derivatives. For example, the coupling of indazole-3-carboxylic acid with amino acids or their derivatives has led to the creation of potent compounds, such as the synthetic cannabinoids AB-PINACA and AB-FUBINACA, which feature an N-acyl-amino acid moiety attached to the indazole-3-carboxamide core. researchgate.net The reaction typically involves activating the carboxylic acid or using standard peptide coupling reagents. google.com

Halogenation and Subsequent Cross-Coupling Strategies for Substituent Introduction

The aromatic ring of the indazole core can be functionalized through electrophilic substitution reactions like halogenation. chemicalbook.com Introducing a halogen atom (e.g., bromine or chlorine) onto the indazole ring provides a reactive handle for subsequent transition metal-catalyzed cross-coupling reactions, which are powerful tools for introducing new carbon-carbon or carbon-heteroatom bonds.

Metal-free, regioselective halogenation of indazoles can be achieved using N-halosuccinimides (NCS for chlorination, NBS for bromination) under mild conditions. nih.govrsc.org Another efficient method for bromination at the C3 position utilizes 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) under ultrasound irradiation. nih.govresearchgate.net

Table 2: Selected Methods for Indazole Halogenation
ReagentPositionConditionsReference
N-Bromosuccinimide (NBS)C3Metal-free, 25 °C rsc.org
N-Chlorosuccinimide (NCS)C3EtOH, 50 °C rsc.org
DBDMHC3Na₂CO₃, EtOH, 40 °C, ultrasound nih.govresearchgate.net

Once halogenated, these indazole derivatives become excellent substrates for cross-coupling reactions. The Suzuki-Miyaura cross-coupling, which pairs a halo-indazole with a boronic acid or ester, is widely used to introduce aryl or heteroaryl substituents. nih.govacs.orgresearchgate.net This reaction is typically catalyzed by a palladium complex and allows for the synthesis of a vast array of functionalized indazoles in good to excellent yields. nih.govnih.gov Other cross-coupling reactions, such as copper-catalyzed C-N coupling, can be used to introduce nitrogen-based substituents. rsc.org

Regioselective N-Alkylation and N-Substitution Patterns (N1 vs. N2 Selectivity)

The alkylation of the indazole ring is a critical and often challenging transformation due to the presence of two reactive nitrogen atoms, leading to potential mixtures of N1 and N2 substituted isomers. beilstein-journals.orgnih.govresearchgate.net The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer. researchgate.netnih.govnih.gov Consequently, N1-substituted products are often the thermodynamically favored isomers, while N2-products can be favored under kinetic control. nih.govresearchgate.net

The regioselectivity of N-alkylation is highly dependent on the reaction conditions, including the choice of base, solvent, alkylating agent, and the electronic and steric properties of the substituents on the indazole ring. beilstein-journals.orgnih.gov

Table 3: Factors Influencing Regioselectivity of Indazole N-Alkylation
Condition/FactorFavored IsomerExample ConditionsRationale/NotesReference
Base/Solvent SystemN1NaH in THFOften provides high N1 selectivity, particularly for indazoles with electron-withdrawing groups at C3. Chelation of the sodium cation may play a role. researchgate.netnih.govbeilstein-journals.org
Base/Solvent SystemN1/N2 MixtureK₂CO₃ in DMFCommonly used but often leads to poor selectivity, yielding mixtures of both isomers. beilstein-journals.orgnih.gov
Reaction ConditionsN2Acidic (e.g., TfOH)Acid-catalyzed reactions, for instance with diazo compounds, can show high selectivity for the N2 position. rsc.org
Reaction ConditionsN2Mitsunobu ReactionMitsunobu conditions often show a preference for the formation of the N2 regioisomer. nih.gov
Substituent EffectsN2Electron-withdrawing group at C7 (e.g., -NO₂, -CO₂Me)Strong electron-withdrawing groups at the C7 position can direct alkylation to the N2 position with high selectivity. researchgate.netnih.gov
Substituent EffectsN1Electron-withdrawing group at C3 (e.g., -CO₂Me)With NaH/THF, C3-carboxymethyl indazoles show >99% N1 regioselectivity. researchgate.netnih.gov

The development of highly regioselective protocols is crucial for the efficient synthesis of specific indazole-based drug candidates. researchgate.net For example, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has proven to be a promising system for achieving N1-selective alkylation. nih.gov Conversely, N-alkylation under Mitsunobu conditions or in the presence of a strong acid like trifluoromethanesulfonic acid (TfOH) can favor the formation of the N2 isomer. nih.govrsc.org Quantum mechanical analyses have been employed to better understand the underlying mechanisms governing this selectivity, highlighting the interplay between tautomer stability and transition state energies. wuxibiology.com

Reaction Mechanism Elucidation in Indazole Synthesis

Mechanistic Pathways of Key Synthetic Transformations

The synthesis of the indazole ring and its subsequent functionalization involve several key mechanistic pathways. A common route to "this compound" involves the cyclization to form the indazole core followed by the reduction of a nitro group.

One established method for forming the 1H-indazole-3-carboxylate scaffold is through the nitrosation of indole derivatives. chim.it The reaction of an indole with a nitrosating agent, such as sodium nitrite (B80452) in an acidic medium, is proposed to proceed through a multi-step pathway. This begins with the nitrosation at the C3 position of the indole to form a nitroso-indole intermediate. This is followed by tautomerization to an oxime, which then undergoes acid-catalyzed addition of water at the C2 position of the indole ring. This triggers the opening of the pyrrole (B145914) ring, and subsequent ring-closure via attack of the nitrogen onto the carbonyl group, followed by dehydration, leads to the formation of the 1H-indazole-3-carboxaldehyde. The aldehyde can then be oxidized to the carboxylic acid and subsequently esterified to the methyl ester.

The reduction of a 6-nitroindazole (B21905) precursor to the corresponding 6-aminoindazole is a crucial step. This transformation can be achieved through various methods, with catalytic hydrogenation and reduction with metals in acidic media being the most common. commonorganicchemistry.comwikipedia.orgresearchgate.net

Catalytic Hydrogenation: In this process, the nitro-substituted indazole is treated with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel. commonorganicchemistry.com The mechanism involves the adsorption of both the nitro compound and hydrogen onto the catalyst surface. A stepwise reduction of the nitro group occurs, proceeding through nitroso and hydroxylamine intermediates, to ultimately yield the amine.

Reduction with Metals in Acidic Media: A classic method involves the use of a metal, such as tin (Sn) or iron (Fe), in the presence of a strong acid like hydrochloric acid (HCl). acsgcipr.orgyoutube.com The mechanism is believed to involve a series of single electron transfers from the metal to the nitro group. For the reduction with SnCl2, the process involves electron transfer from the Sn(II) salt followed by protonation from the acidic medium. This stepwise reduction converts the nitro group to the amine. acsgcipr.org

Role of Catalysis in Efficient Indazole Synthesis and Derivatization

Catalysis plays a pivotal role in both the efficient synthesis of the indazole core and its subsequent derivatization, offering milder reaction conditions, higher yields, and greater selectivity.

Palladium Catalysis: Palladium catalysts are extensively used in cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds on the indazole ring. The Suzuki-Miyaura coupling is a prime example, enabling the introduction of aryl and heteroaryl substituents at positions such as C5 and C7. researchgate.netrsc.orgnih.govrsc.org

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the halo-indazole (e.g., 5-bromo-1H-indazole-3-carboxylate) to form a Pd(II) intermediate. mdpi.com

Transmetalation: The organoboron reagent (e.g., an arylboronic acid) transfers its organic group to the palladium center, displacing the halide and forming a new Pd(II)-aryl complex. mdpi.com This step is typically facilitated by a base.

Reductive Elimination: The two organic groups on the palladium complex (the indazole and the aryl group) couple and are eliminated from the metal center, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. mdpi.com

Copper Catalysis: Copper(I) salts are the quintessential catalysts for the Sandmeyer reaction, which is crucial for the transformation of the 6-amino group of "this compound" into other functionalities. byjus.comnumberanalytics.comunacademy.comwikipedia.org

The mechanism of the copper(I)-catalyzed Sandmeyer reaction is understood to be a radical-nucleophilic aromatic substitution (SRNAr). wikipedia.org The process is initiated by a single-electron transfer (SET) from the copper(I) catalyst to the diazonium salt. This forms a diazonium radical and a copper(II) species. The diazonium radical readily decomposes, releasing nitrogen gas and generating an aryl radical. This aryl radical then reacts with the copper(II) halide, abstracting a halide atom to form the final aryl halide product and regenerating the copper(I) catalyst. numberanalytics.comjk-sci.com The catalytic nature of copper(I) is essential for the efficiency of this transformation. numberanalytics.com

Other Transition Metal Catalysis: Rhodium catalysts have been employed for C-H activation and functionalization of the indazole ring. For instance, Rh(III) catalysts can mediate the reaction of azobenzenes with various partners to construct the indazole skeleton, including the introduction of substituents at the C3 position. nih.gov Silver catalysts, such as AgNO3, have been shown to mediate the C3 acylation of 2H-indazoles through the generation of acyl radicals from α-keto acids.

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

In a typical ¹H NMR spectrum, the protons on the aromatic ring, the amino group (NH₂), the indazole N-H, and the methyl ester (OCH₃) would all produce distinct signals. The aromatic protons would appear as a set of multiplets in the downfield region (typically δ 6.5-8.0 ppm), with their specific chemical shifts and coupling patterns revealing their positions on the benzene (B151609) portion of the indazole ring. The amino group protons often appear as a broad singlet, while the indazole N-H proton is typically observed as a very broad singlet at a significantly downfield shift (δ > 10 ppm). The methyl ester protons would be visible as a sharp singlet around δ 3.9 ppm.

¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. The spectrum would show characteristic signals for the carbonyl carbon of the ester group (around δ 160-170 ppm), the aromatic and heterocyclic carbons (δ 100-150 ppm), and the methyl carbon of the ester (around δ 50-55 ppm). The specific chemical shifts of the aromatic carbons are influenced by the electronic effects of the amino substituent.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Methyl 6-amino-1H-indazole-3-carboxylate Note: These are approximate values based on data for similar indazole structures. Actual experimental values may vary based on solvent and experimental conditions.

Atom Predicted ¹H NMR Shift (ppm) Predicted ¹³C NMR Shift (ppm)
NH (Indazole)>13.0 (broad s)-
H4~7.9 (d)~122.0
H5~6.8 (d)~115.0
H7~7.0 (s)~98.0
NH₂~5.0 (broad s)-
OCH₃~3.9 (s)~52.0
C3-~140.0
C3a-~142.0
C6-~148.0
C7a-~123.0
C=O-~163.0

High-Resolution Mass Spectrometry (HRMS) for Compound Verification and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a powerful tool used to determine the precise mass of a molecule with high accuracy, which in turn allows for the unambiguous determination of its elemental formula. This technique is crucial for verifying the identity of a newly synthesized compound like this compound, distinguishing it from isomers or impurities.

Using techniques like electrospray ionization (ESI), the molecule is ionized, typically by protonation to form the [M+H]⁺ adduct. The mass analyzer then measures the mass-to-charge ratio (m/z) to four or more decimal places. The experimentally determined exact mass is compared to the theoretical mass calculated from the elemental formula (C₉H₉N₃O₂). A close match (typically within 5 ppm error) provides strong evidence for the correct composition. The predicted monoisotopic mass for C₉H₉N₃O₂ is 191.06947 Da. Further analysis using tandem mass spectrometry (MS/MS) can be performed to study the fragmentation pattern, offering additional structural confirmation.

Table 2: Predicted HRMS Data for this compound (C₉H₉N₃O₂)

Adduct Formula Predicted m/z
[M+H]⁺C₉H₁₀N₃O₂⁺192.07675
[M+Na]⁺C₉H₉N₃NaO₂⁺214.05869
[M-H]⁻C₉H₈N₃O₂⁻190.06219
[M]⁺C₉H₉N₃O₂⁺191.06892

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The resulting absorption spectrum provides a "fingerprint" of the molecule's functional groups.

For this compound, the IR spectrum would display several characteristic absorption bands. The N-H stretching vibrations of the primary amino group (NH₂) and the indazole ring N-H would appear as distinct bands in the region of 3100-3500 cm⁻¹. A strong, sharp absorption peak corresponding to the carbonyl (C=O) stretch of the ester group would be prominent around 1700-1730 cm⁻¹. Other significant peaks would include C-O stretching for the ester group, C=C and C-N stretching within the aromatic and heterocyclic rings, and C-H stretching for the aromatic and methyl groups.

Table 3: Expected Characteristic IR Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
Amine & Indazole N-HStretching3100 - 3500
Aromatic C-HStretching3000 - 3100
Aliphatic C-H (Methyl)Stretching2850 - 3000
Ester C=OStretching1700 - 1730
Aromatic C=CStretching1450 - 1600
Ester C-OStretching1100 - 1300

X-ray Diffraction for Solid-State Structural Determination and Crystal Packing Analysis

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique provides precise atomic coordinates, bond lengths, bond angles, and details about the intermolecular interactions that govern the crystal packing.

While a specific crystal structure for this compound is not detailed in the provided search results, analysis of closely related indazole derivatives provides significant insight into its expected solid-state features. Studies on compounds like tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate reveal that the fused pyrazole (B372694) and benzene rings are nearly co-planar. A common and significant feature in the crystal packing of indazoles with a free N-H group is the formation of hydrogen-bonded dimers, where two molecules are linked by pairwise N-H···N hydrogen bonds, creating stable ring motifs. The crystal structure would also be stabilized by other interactions, such as π–π stacking between the aromatic rings of adjacent molecules and weaker C-H···O hydrogen bonds involving the ester group.

Chromatographic Methods for Purity Assessment and Isolation Studies (e.g., HPLC, GC-MS, LC-MS)

Chromatographic techniques are essential for both the purification of synthesized compounds and the assessment of their purity. High-Performance Liquid Chromatography (HPLC) is widely used to determine the purity of a sample by separating it from any unreacted starting materials, byproducts, or other impurities. A pure sample will ideally show a single, sharp peak in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful hybrid techniques that couple the separation capabilities of chromatography with the detection power of mass spectrometry. As the separated components elute from the chromatography column, they are introduced into the mass spectrometer, which provides mass information for each peak. This allows for the confident identification of the main product and the tentative identification of any impurities present. These methods are routinely used by chemical suppliers to provide a certificate of analysis, ensuring the quality and purity of compounds like this compound.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Studies: Density Functional Theory (DFT) and Ab Initio Calculations

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics and geometries of indazole derivatives. These calculations provide a sub-molecular level understanding that is often inaccessible through experimental means alone.

The electronic structure of an indazole derivative dictates its reactivity, particularly in reactions such as N-alkylation where the two nitrogen atoms of the pyrazole (B372694) ring compete for electrophiles. DFT calculations are frequently employed to determine properties like partial charges and Fukui indices, which help predict the most reactive sites.

For instance, in a comprehensive DFT study on the related compound methyl 5-bromo-1H-indazole-3-carboxylate, Fukui indices were calculated to rationalize the observed regioselectivity in alkylation reactions. nih.gov The Fukui function, ƒ(r), indicates the change in electron density at a point r when the number of electrons in the molecule changes. A higher Fukui index on an atom suggests a greater susceptibility to either nucleophilic (ƒ+) or electrophilic (ƒ-) attack.

In the case of the indazole anion (deprotonated at either N1 or N2), the calculations for the bromo-analog showed that the N1 and N2 atoms are the most nucleophilic sites. nih.gov The relative nucleophilicity, and thus the site of alkylation, can be influenced by the presence of coordinating cations and other non-covalent interactions. nih.govbeilstein-journals.org DFT calculations suggest that for indazoles with an ester group at the C3 position, the coordination of a cation (like Na⁺ or Cs⁺) between the N2 atom and the carbonyl oxygen can form a stable chelate. nih.govbeilstein-journals.org This chelation effectively blocks the N2 position, making the N1 atom the more accessible site for electrophilic attack, thereby driving N1-selectivity. nih.gov

Table 1: Representative DFT-Calculated Properties for Indazole Derivatives Note: This data is based on analogous compounds like methyl 5-bromo-1H-indazole-3-carboxylate as a model for understanding the likely electronic properties of Methyl 6-amino-1H-indazole-3-carboxylate.

ParameterDescriptionTypical Finding for Indazole AnionImplication for Reactivity
Partial Charges Distribution of electron density across the molecule.N1 and N2 atoms possess significant negative partial charges.Indicates high nucleophilicity at both nitrogen centers.
Fukui Indices (ƒ-) Predicts susceptibility to electrophilic attack.High values for both N1 and N2 atoms.Confirms that N1 and N2 are the primary sites for reactions with electrophiles. nih.gov
HOMO/LUMO Highest Occupied and Lowest Unoccupied Molecular Orbitals.The HOMO is often localized on the pyrazole ring, particularly the nitrogen atoms.The energy and localization of the HOMO are key to understanding the molecule's ability to donate electrons in a reaction.

Computational methods are used to find the most stable three-dimensional arrangement (conformation) of a molecule by optimizing its geometry to a minimum energy state. For indazole systems, DFT calculations confirm that the core bicyclic structure is largely planar. electrochemsci.org

Experimental data from single-crystal X-ray diffraction of a related compound, methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate, corroborates these theoretical findings. The analysis showed that the indazole ring is nearly coplanar with the methyl carboxylate moiety, indicating conjugation between the ester group and the aromatic system. nih.govresearchgate.net The planarity of such systems is a critical factor in their electronic properties and interactions. Theoretical geometry optimization aims to replicate these experimental structures with high accuracy.

Table 2: Selected Experimental Bond Lengths and Angles for an N-Substituted Indazole-3-carboxylate Derivative Source: Crystallographic data for Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate, providing a reference for the expected geometry of the core structure. nih.govresearchgate.net

Bond/AngleDescriptionMeasured Value (Å or °)
N1—N2 Bond length within the pyrazole ring~1.36 Å
C3—C(O)O Bond connecting the indazole ring to the ester group~1.48 Å
C=O Carbonyl bond length~1.21 Å
N2—N1—C7a Angle within the pyrazole ring~112°
N1—N2—C3 Angle within the pyrazole ring~104°
N2—C3—C(O) Angle involving the ester substituent~122°

Mechanistic Insights from Computational Modeling

Beyond static properties, computational chemistry is invaluable for mapping out entire reaction pathways, providing a dynamic picture of how chemical transformations occur.

DFT calculations can model the energy changes as reactants evolve into products. This involves locating transition states—the high-energy structures that represent the barrier to a reaction—and calculating their energies. A lower transition state energy corresponds to a faster reaction rate.

For the N-alkylation of methyl 5-bromo-1H-indazole-3-carboxylate, computational studies elucidated two competing mechanisms leading to either N1 or N2 products. nih.govbeilstein-journals.org The N1-selective pathway was found to proceed through a chelation mechanism involving a cesium carbonate base, where the Cs⁺ cation coordinates to both N2 and the ester's carbonyl oxygen. nih.gov In contrast, the N2-selective pathway was driven by other non-covalent interactions when chelation was not favored. nih.gov By calculating the energy profiles for both pathways, researchers could confirm that the chelation-controlled path to the N1 product was energetically more favorable under specific conditions, aligning perfectly with experimental observations of high regioselectivity. nih.govbeilstein-journals.org

The prediction of regioselectivity is a major success of computational modeling in indazole chemistry. As discussed, the selectivity of N1 versus N2 substitution is a persistent challenge. Computational models have consistently shown that the outcome is a delicate balance of electronic effects, steric hindrance, and reaction conditions (base, solvent, cation). nih.govbeilstein-journals.orgrsc.org

Studies have demonstrated that electron-withdrawing groups at the C3 position, such as the methyl carboxylate group in the target molecule, are key to enabling the chelation that directs alkylation to the N1 position. nih.govbeilstein-journals.org This predictive power is crucial, as it allows chemists to rationally select reagents and conditions to favor the formation of a desired regioisomer, bypassing the need for tedious trial-and-error experimentation and difficult separation of product mixtures. nih.gov Mechanistic studies using DFT have suggested that in some systems, the choice of base is critical; a weak base may not deprotonate the indazole, leading to a different reaction mechanism and complete N2-regiocontrol. rsc.org

Thermochemical Studies: Enthalpy of Formation and Energetic Contributions

Thermochemical studies involve the calculation of thermodynamic properties such as the standard enthalpy of formation (ΔH°f), entropy (S°), and Gibbs free energy (G°). These values are fundamental to understanding the stability of a molecule and the energetics of its formation. High-level ab initio and DFT methods can be used to compute these properties.

However, specific published studies detailing the calculated enthalpy of formation or other thermochemical data for this compound were not identified in the searched literature. Such calculations would typically involve computing the total electronic energy and adding thermal corrections to derive the enthalpy. This data would be valuable for assessing the compound's intrinsic stability relative to its isomers and for calculating the heat of reaction for its synthesis.

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Computational and theoretical chemistry studies, including molecular modeling and docking simulations, are powerful tools for understanding the interactions between a ligand, such as this compound, and its biological targets at a molecular level. While specific molecular modeling and docking research focused exclusively on this compound is not extensively available in publicly accessible literature, the broader class of indazole derivatives has been the subject of numerous computational investigations. These studies provide a framework for how this compound could be virtually screened and optimized for various therapeutic targets.

Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein. This method is crucial in drug discovery for identifying potential drug candidates and elucidating their mechanism of action. For instance, studies on various indazole derivatives have successfully employed docking to predict binding affinities and interaction patterns with protein kinases, which are common targets in cancer therapy.

In a typical molecular docking study involving an indazole derivative, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The indazole ligand is then placed into the binding site of the protein, and its conformational flexibility is explored to find the most stable binding mode, often quantified by a scoring function that estimates the binding free energy.

For example, research on 1H-indazole-3-carboxamide derivatives as potential PAK1 inhibitors involved docking these compounds into the ATP-binding site of the PAK1 protein. researchgate.net The results of such studies often reveal key molecular interactions, such as hydrogen bonds and hydrophobic interactions, that are critical for the ligand's inhibitory activity. researchgate.net The structure-activity relationship (SAR) analysis from these studies indicated that introducing a hydrophilic group into the bulk solvent region and substituting an appropriate hydrophobic ring in the deep back pocket were important for PAK1 inhibitory activity and selectivity. researchgate.net

Similarly, in a study of 1,3-dimethyl-6-amino-1H-indazole derivatives as potential inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), molecular docking was used to guide the design of the compounds based on the structure of the IDO1 active site. uni.lu The research identified a derivative, N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine, as a potent anticancer compound. uni.lu

While detailed docking data for this compound is not available, the table below illustrates typical data obtained from docking studies of related indazole compounds with a therapeutic target. This data is hypothetical and for illustrative purposes only, demonstrating the kind of information a docking study would provide.

Table 1: Illustrative Molecular Docking Results for an Indazole Derivative This table is a hypothetical representation of typical data from a molecular docking study.

Parameter Value
Target Protein Protein Kinase XYZ (PDB ID: 1XYZ)
Binding Affinity (kcal/mol) -8.5
Hydrogen Bond Interactions Forms hydrogen bonds with the backbone carbonyl of Glu102 and the side chain of Asp165.
Hydrophobic Interactions The indazole ring is situated in a hydrophobic pocket formed by Leu52, Val60, and Ile148.
Interacting Amino Acid Residues Glu102, Asp165, Leu52, Val60, Ile148

Further computational analyses, such as Density Functional Theory (DFT) calculations, are often used to understand the electronic properties of indazole derivatives, which can influence their binding characteristics. Molecular dynamics (MD) simulations can also be employed to study the stability of the ligand-protein complex over time.

The application of these computational methods to this compound would be a valuable step in exploring its potential as a therapeutic agent. Such studies could predict its likely biological targets and provide a rational basis for the design of more potent and selective analogs.

Structure Activity Relationship Sar and Molecular Mechanism of Action Mmoa Studies

Impact of Substituent Modifications on Molecular Interactions and Biological Activity

The biological activity of the 6-amino-1H-indazole-3-carboxylate core is highly sensitive to modifications at various positions on the indazole ring and its associated side chains. Structure-activity relationship (SAR) studies have been crucial in optimizing the potency and selectivity of these compounds.

The 1H-indazole-3-amine structure is recognized as an effective "hinge-binding" fragment, a key interaction for many kinase inhibitors. nih.govmdpi.com Consequently, modifications to the amine group at the C-3 position significantly influence kinase interaction. For instance, in a series of 3-amino-1H-indazol-6-yl-benzamides, acetyl, free amino, and methyl analogs demonstrated potent, single-digit nanomolar efficacy against FMS-like tyrosine kinase 3 (FLT3) and a mutant form of Platelet-Derived Growth Factor Receptor Alpha (PDGFRα-T674M). nih.gov However, these same modifications led to a loss of activity against a mutant form of the Kit receptor (Kit-T670I), highlighting how subtle changes can fine-tune selectivity. nih.gov

Substitutions at the C-5 position of the indazole ring also play a critical role. The introduction of different substituted aromatic groups via Suzuki coupling has been explored to engage with additional kinase targets. mdpi.com Studies have shown that the presence of a para-fluorine on a phenyl group at this position is important for antitumor activity. mdpi.com When a 3-fluorophenyl group at the C-5 position was replaced with a 4-methoxyphenyl (B3050149) or a 3,4-dichlorophenyl group, the inhibitory activity against the K562 chronic myeloid leukemia cell line decreased by 2 to 10-fold. mdpi.com

Furthermore, the nature of linkers and peripheral groups is paramount. In one study, replacing a benzamide (B126) linker with thiophene (B33073) and furan (B31954) analogs maintained good activity against FLT3 but diminished potency against PDGFRα and Kit mutants. nih.gov The regiochemistry of amide linkers has also been shown to be critical. An indazole-3-carboxamide derivative was found to be a potent inhibitor of calcium release-activated calcium (CRAC) channels, while its reverse amide isomer was completely inactive, demonstrating the strict structural requirement for this specific interaction. nih.gov

Modification SiteSubstituentImpact on Biological ActivitySource(s)
C-3 Position (Amine Group) Acetyl, Free Amino, MethylPotent inhibition of FLT3 and PDGFRα-T674M; loss of activity against Kit-T670I. nih.gov
C-5 Position 3-FluorophenylFavorable for antitumor activity against K562 cells. mdpi.com
C-5 Position 4-Methoxyphenyl, 3,4-Dichlorophenyl2 to 10-fold decrease in activity against K562 cells compared to 3-fluorophenyl. mdpi.com
Linker Group Thiophene, Furan (vs. Benzamide)Maintained FLT3 activity but lost potency against PDGFRα and Kit mutants. nih.gov
Amide Linker Regiochemistry Indazole-3-carboxamideActive as a CRAC channel blocker. nih.gov
Amide Linker Regiochemistry Reverse Amide IsomerInactive as a CRAC channel blocker. nih.gov

Identification and Characterization of Biological Targets at the Molecular Level

Derivatives of the methyl 6-amino-1H-indazole-3-carboxylate scaffold have been identified as inhibitors of a diverse range of biological targets, primarily protein kinases, which are crucial regulators of cellular processes often dysregulated in diseases like cancer.

The primary targets identified are receptor tyrosine kinases and serine/threonine kinases. These include:

FMS-like tyrosine kinase 3 (FLT3): A key target in acute myeloid leukemia. nih.govnih.gov

Platelet-Derived Growth Factor Receptor Alpha (PDGFRα): Including clinically relevant gatekeeper mutants like T674M. nih.gov

Kit Proto-Oncogene, Receptor Tyrosine Kinase (Kit): Including the T670I gatekeeper mutant. nih.gov

Fibroblast Growth Factor Receptor (FGFR): Specifically FGFR1. nih.gov

Anaplastic Lymphoma Kinase (ALK): A target in certain types of lung cancer. mdpi.com

Vascular Endothelial Growth Factor Receptor (VEGFR): A key mediator of angiogenesis. mdpi.comnih.gov

Glycogen Synthase Kinase-3 (GSK-3): A serine/threonine kinase involved in numerous cellular pathways. nih.gov

Tie2 and EphB4: Tyrosine kinases involved in angiogenesis. nih.gov

Beyond kinases, these indazole derivatives have been shown to inhibit other critical enzymes:

Poly(ADP-ribose) polymerase (PARP1/PARP2): Enzymes involved in DNA repair, targeted in cancer therapy. mdpi.com

Indoleamine 2,3-dioxygenase (IDO1): A heme-containing enzyme that is a key target in cancer immunotherapy. nih.govnih.gov

Additionally, the scaffold has been shown to interact with non-enzyme targets, such as calcium-release activated calcium (CRAC) channels , which are important for immune cell function. nih.gov

Mechanistic Investigations of Enzyme and Kinase Inhibition

The development of 3-amino-1H-indazole derivatives has led to compounds with potent, single-digit nanomolar efficacy against key kinase targets. For example, specific 3-amino-1H-indazol-6-yl-benzamides exhibit EC₅₀ values in the low nanomolar range against FLT3 and the PDGFRα gatekeeper mutant. nih.gov Similarly, derivatives designed as FGFR1 inhibitors have shown enzymatic inhibition with IC₅₀ values as low as 15.0 nM. nih.gov The versatility of the scaffold allows for the development of multi-targeted inhibitors; one series of diaryl thiourea (B124793) derivatives of 1H-indazole-3-amine displayed simultaneous inhibition of Tie2, VEGFR-2, and EphB4 with IC₅₀ values under 50 nM. nih.gov Niraparib, a marketed drug, is an example of an indazole-based inhibitor targeting the DNA repair enzymes PARP1 and PARP2. mdpi.com

Compound ClassTarget Kinase/EnzymePotency (IC₅₀/EC₅₀)Source(s)
3-Amino-1H-indazol-6-yl-benzamidesFLT3, PDGFRα-T674MSingle-digit nM (EC₅₀) nih.gov
6-(3-methoxyphenyl)-1H-indazol-3-amine derivativeFGFR115.0 nM (IC₅₀) nih.gov
Diaryl thiourea of 1H-indazole-3-amineTie2, VEGFR-2, EphB4< 50 nM (IC₅₀) nih.gov
1H-Indazole-3-carboxamide derivativeGSK-3β0.35 µM (IC₅₀) nih.gov
2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl benzamideFLT30.154 µM (IC₅₀) nih.gov
Niraparib (Indazole-based drug)PARP1/PARP2Marketed Inhibitor mdpi.com

A recurring mechanistic theme for indazole-based kinase inhibitors is their interaction with the ATP-binding site. The 1H-indazole-3-amine moiety is particularly effective as a hinge-binding fragment, forming crucial hydrogen bonds that anchor the inhibitor in place. nih.govmdpi.com Docking studies have shown that the N-H of the indazole and an associated amide group can form hydrogen bonds with the backbone of key amino acids in the hinge region, such as Cys694 in FLT3. nih.gov This interaction mimics the hydrogen bonding pattern of the adenine (B156593) portion of ATP. Furthermore, researchers have successfully designed these inhibitors to specifically target the "DFG-out" inactive conformation of kinases, a strategy that can lead to higher selectivity. nih.gov

For enzymes other than kinases, the inhibition mechanisms are tailored to the specific active site. For instance, 1H-indazole-3-carboxamide derivatives have been shown to bind to the ATP binding site of GSK-3β. nih.gov In the case of IDO1, a heme-containing enzyme, novel 1,3-dimethyl-6-amino indazole derivatives were designed based on the structure of the enzyme's active site to act as inhibitors. nih.gov

Modulation of Intracellular Signaling Pathways at the Molecular Level (e.g., Apoptotic Pathways, Cell Cycle Regulation, p53/MDM2 Pathway)

The potent inhibition of key molecular targets by indazole derivatives translates into significant modulation of downstream intracellular signaling pathways, often culminating in anti-cancer effects.

Apoptotic Pathways: Certain 1H-indazole-3-amine derivatives have been confirmed to induce apoptosis in cancer cells. nih.gov Mechanistic studies using Western blotting revealed that this pro-apoptotic activity is associated with the regulation of the Bcl-2 family of proteins, specifically by downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax. nih.gov Another derivative was found to induce apoptosis and selectively activate extracellular signal-regulated kinases (ERK) within the mitogen-activated protein kinase (MAPK) pathway. nih.gov

Cell Cycle Regulation: These compounds can exert their antitumor properties by arresting the cell cycle. Flow cytometry analysis has shown that treatment of K562 leukemia cells with an active indazole derivative leads to a significant increase in the proportion of cells in the G0/G1 phase and a corresponding decrease in the S phase population, effectively halting cell proliferation. nih.gov

p53/MDM2 Pathway: The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis. Some 1H-indazole-3-amine derivatives have been shown to modulate the p53/MDM2 pathway. In a concentration-dependent manner, these compounds can influence the expression levels of p53 and its negative regulator, MDM2, suggesting this pathway is a key component of their antitumor mechanism. nih.gov

Chemical Probe Design for Biological Pathway Elucidation

A chemical probe is a small molecule designed to selectively interact with a specific biological target, such as a protein, to study its function in a cellular or organismal context. The design of such probes often starts from a scaffold that has known biological activity or can be readily modified to introduce functionalities for detection or target engagement. While specific studies detailing the use of this compound as a chemical probe are not prevalent in the current scientific literature, its structure provides a promising foundation for such endeavors.

Key Structural Features for Probe Development:

The utility of this compound as a scaffold for chemical probes stems from its distinct functional groups, each offering a potential site for chemical modification:

The 6-amino group: This primary amine is a versatile functional handle. It can be readily acylated, alkylated, or used in other coupling reactions to attach various reporter groups, such as fluorophores (for imaging), biotin (B1667282) (for affinity purification), or photoreactive groups (for covalent target capture).

The 3-carboxylate group: The methyl ester at this position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled to other molecules via amide bond formation. This provides another avenue for introducing probe functionalities.

The indazole ring system: The N1 position of the indazole ring can be alkylated, offering an additional site for modification to modulate selectivity and physicochemical properties. nih.gov

Hypothetical Chemical Probe Design:

Based on the known biological activities of related indazole derivatives, one can envision the development of chemical probes from this compound to investigate specific signaling pathways. For instance, numerous indazole-3-carboxamide derivatives have been identified as potent inhibitors of various protein kinases. nih.govnih.gov

Table 1: Potential Chemical Probes Derived from this compound

Probe TypeProposed ModificationPotential Biological Target/PathwayRationale
Fluorescent Probe Acylation of the 6-amino group with a fluorophore (e.g., fluorescein, rhodamine).Kinase localization and dynamicsBased on the known kinase inhibitory activity of the indazole scaffold, a fluorescently labeled version could be used to visualize the subcellular localization of target kinases.
Affinity-Based Probe Amidation of the 3-carboxylic acid (after hydrolysis) with a biotin-linker conjugate.Identification of kinase interactomesA biotinylated probe could be used to pull down its target kinase and associated proteins from cell lysates, enabling the identification of protein complexes involved in specific signaling pathways.
Photoaffinity Probe Incorporation of a photo-reactive group (e.g., benzophenone, diazirine) at the 6-amino or other suitable positions.Covalent labeling of target kinasesUpon photoactivation, the probe would form a covalent bond with its target, allowing for more stringent purification and identification of the target protein.

Detailed Research Findings from Related Compounds:

While direct data on this compound is scarce, structure-activity relationship (SAR) studies on related indazole-3-carboxamide derivatives provide valuable insights. For example, research on a series of 1H-indazole-3-carboxamides as inhibitors of p21-activated kinase 1 (PAK1) revealed that modifications at positions analogous to the 6-amino group and the 3-carboxamide moiety significantly impact potency and selectivity. This suggests that careful selection of the appended groups in a chemical probe based on this compound would be crucial for achieving the desired target engagement.

In another study, derivatives of 1,3-dimethyl-6-amino-1H-indazole were designed as inhibitors of indoleamine 2,3-dioxygenase (IDO1), a key enzyme in tryptophan metabolism. nih.gov One compound, N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine, effectively suppressed IDO1 expression and induced apoptosis in cancer cells. nih.gov This highlights the potential of the 6-aminoindazole core in targeting metabolic pathways. A chemical probe based on this scaffold could be instrumental in elucidating the downstream effects of IDO1 inhibition.

Strategic Applications and Research Frontiers

Utility as a Versatile Synthetic Intermediate and Building Block in Pharmaceutical Research

The compound Methyl 6-amino-1H-indazole-3-carboxylate serves as a highly valuable scaffold in medicinal chemistry, primarily owing to the established pharmacological importance of the indazole nucleus. nih.govmdpi.com The indazole ring system is considered a "privileged scaffold" because its derivatives have shown a wide array of biological activities, leading to their inclusion in numerous commercially available drugs. nih.govresearchgate.net Specifically, the 1H-indazole-3-amine and 1H-indazole-3-carboxamide frameworks, for which this compound is a key precursor, are recognized as effective "hinge-binding" fragments in the design of kinase inhibitors. nih.govnih.gov Kinases are a class of enzymes that play a central role in cellular signaling, and their dysregulation is implicated in diseases like cancer. ed.ac.uk

The strategic importance of this building block lies in its modifiable structure. The amino group at the 6-position and the methyl carboxylate at the 3-position provide reactive handles for further chemical modifications, allowing for the synthesis of a diverse library of derivative compounds. chim.it Researchers have utilized similar 3-aminoindazole cores to develop potent inhibitors for a variety of kinases, including anaplastic lymphoma kinase (ALK), phosphoinositide-dependent kinase-1 (PDK1), and p21-activated kinase 1 (PAK1). nih.govnih.gov

For instance, structure-based design has led to the creation of 3-amino-1H-indazol-6-yl-benzamides that potently inhibit kinases like FLT3 and PDGFRα by targeting a specific inactive conformation ("DFG-out") of the enzyme. nih.gov Similarly, the 1H-indazole-3-carboxamide scaffold has been identified as a promising starting point for developing selective PAK1 inhibitors with anti-tumor metastasis properties. nih.gov The synthesis of these complex molecules often involves coupling reactions at various positions of the indazole ring, underscoring the role of intermediates like this compound as foundational starting materials. nih.govnih.gov

Derivative ClassTarget Kinase(s)Reported Activity/SignificanceReference
3-Aminoindazole DerivativesAnaplastic Lymphoma Kinase (ALK)Led to the development of Entrectinib, with an IC50 value of 12 nM against ALK. nih.gov
1H-Indazole-3-carboxamide Derivativesp21-activated kinase 1 (PAK1)Compound 30l showed excellent PAK1 inhibition (IC50 = 9.8 nM) and high selectivity. nih.gov
3-Amino-1H-indazol-6-yl-benzamidesFLT3, PDGFRα, c-KitExhibited single-digit nanomolar efficacy against FLT3 and the T674M mutant of PDGFRα. nih.gov
1H-benzo[d]imidazol-2-yl)-1H-indazol DerivativesPhosphoinositide-dependent kinase-1 (PDK1)Lead compounds showed potent PDK1 activity with IC50 values of 80 and 90 nM. nih.gov

Exploration in Agrochemical Research and Development (e.g., as Fungicides or Herbicides)

The indazole core is not only prevalent in pharmaceuticals but has also been investigated for its potential in agrochemical applications. google.com The development of new fungicides and herbicides is critical for crop protection, especially with the rise of resistance to existing chemical treatments. googleapis.com Various heterocyclic compounds, including derivatives of indazole, are explored for these purposes due to their biological activity. nih.gov

Research has demonstrated that specific indazole derivatives possess fungicidal, insecticidal, and herbicidal properties. googleapis.comnih.gov For example, a European patent describes novel indazole compounds and their use in agricultural compositions for controlling fungal pests and insects. googleapis.com Another study details the synthesis of new 2-phenyl-4,5,6,7-tetrahydro-2H-indazole derivatives that act as effective herbicides in paddy fields. nih.gov These compounds showed potent activity against a range of annual weeds at low application rates while maintaining good selectivity and tolerance for rice seedlings. nih.gov

While direct studies on the agrochemical applications of this compound are not extensively documented in the cited literature, its structural features align with those of other biologically active indazoles. The presence of the indazole nucleus suggests its potential as a scaffold for developing new agrochemicals. google.comgoogleapis.com The amino and carboxylate functional groups offer sites for chemical modification to optimize activity against specific plant pathogens or weeds, making it a compound of interest for further investigation in this field.

Indazole Derivative ClassApplicationKey FindingReference
2-phenyl-4,5,6,7-tetrahydro-2H-indazole derivativesHerbicideControlled a wide range of annual weeds in paddy fields with good rice selectivity. nih.gov
Indazole Carboxamide DerivativesFungicide, Insecticide, MiticideNovel indazole compounds demonstrated broad-spectrum activity for agricultural use. googleapis.com
General Indazole CompoundsInsecticideCan be formulated in mixtures to control invertebrate pests in agricultural settings. google.com

Contributions to Advanced Materials Science (e.g., Organic Electronic Materials, Liquid Crystals, Polymers, Catalysts)

Nitrogen-containing heterocyclic compounds are a cornerstone in the development of advanced materials due to their unique electronic and structural properties. mdpi.com The indazole ring, being a 10 π-electron aromatic system, possesses inherent characteristics that make it an attractive component for materials science applications, particularly in the realm of organic electronics. researchgate.net These applications can include organic light-emitting diodes (OLEDs), sensors, and organic photovoltaics.

The utility of indazole derivatives in materials science stems from their rigid, planar structure and the potential for tunable optoelectronic properties through chemical functionalization. mdpi.comresearchgate.net For example, some N-aryl-2H-indazole products have been identified as a class of readily prepared fluorophores, which are materials that absorb light at one wavelength and emit it at a longer wavelength. acs.org The development of new naphtopyrazolotriazines, which are structurally related to indazoles, has also been explored for their potential in optoelectronic materials, with some compounds exhibiting fluorescence. mdpi.com

This compound, with its reactive amino and ester functional groups, is a promising candidate for incorporation into larger material structures. These groups can act as points for polymerization, allowing the indazole unit to be integrated into the backbone of polymers. Such polymers could potentially exhibit unique thermal, electronic, or liquid crystalline properties. The amino group can also be used to anchor the molecule to surfaces or to coordinate with metal centers, opening up possibilities in catalysis and sensor design. nih.gov While this remains a developing area of research for this specific compound, the foundational chemistry of the indazole scaffold suggests significant potential for its contribution to materials science.

Conceptual Frameworks for Future Research Directions in Indazole Chemistry

The future of indazole chemistry is focused on expanding the utility and diversity of this important heterocyclic scaffold. Research is moving toward the development of more efficient, sustainable, and highly selective synthetic methods, as well as exploring novel applications beyond established fields. nih.govchim.it

A primary frontier is the advancement of C–H functionalization techniques. rsc.orgsioc-journal.cn These methods allow for the direct modification of the indazole core without the need for pre-functionalized starting materials, which is both atom-economical and environmentally friendly. Developing catalytic systems (e.g., using rhodium or palladium) that can selectively target specific C-H bonds on the indazole ring will enable the creation of novel derivatives with unprecedented structural complexity and tailored properties. nih.govmdpi.com This includes late-stage functionalization, where complex molecules are modified in the final steps of a synthesis, which is particularly valuable in drug discovery. rsc.org

Another key direction is the application of molecular hybridization. This strategy involves combining the indazole scaffold with other pharmacologically active fragments to create new hybrid molecules with potentially synergistic or novel biological activities. nih.gov This approach has already shown promise in designing anti-cancer agents and could be extended to other therapeutic areas.

Furthermore, there is a significant opportunity to expand the role of indazole derivatives into new domains. While their use in pharmaceuticals is well-established, their potential in agrochemicals and advanced materials science remains comparatively underexplored. googleapis.comresearchgate.net Future research could systematically investigate libraries of indazole derivatives, originating from versatile building blocks like this compound, for novel herbicidal, fungicidal, or optoelectronic properties. nih.govmdpi.com Exploring the different tautomeric forms of indazole (1H-, 2H-, and 3H-indazoles) also presents an avenue for discovering compounds with distinct biological and physical properties. acs.org

Q & A

Basic Research Questions

Q. What are the key structural features and spectroscopic characterization methods for Methyl 6-amino-1H-indazole-3-carboxylate?

  • The compound has the molecular formula C₉H₉N₃O₂ and a molecular weight of 191.19 g/mol . Characterization typically involves:

  • NMR spectroscopy (¹H and ¹³C) to confirm the indazole core and substituents.
  • Mass spectrometry (MS) for molecular ion verification.
  • Infrared (IR) spectroscopy to identify functional groups (e.g., carboxylate ester, amino group).
    • Crystallographic analysis using software like SHELXL can resolve bond angles and torsional strain in the indazole ring .

Q. What are the recommended synthetic routes for this compound?

  • A common approach involves:

  • Cyclization reactions of substituted hydrazines with keto-esters under acidic conditions.
  • Protection/deprotection strategies for the amino group to avoid side reactions during esterification .
    • For scale-up, refluxing precursors in polar aprotic solvents (e.g., DMF) with catalytic acid improves yield .

Q. How should this compound be stored to ensure stability?

  • Store at -20°C in airtight containers under inert gas (e.g., argon) to prevent hydrolysis of the ester group. Solutions in acetonitrile or DMSO are stable for ≥5 years under these conditions .

Advanced Research Questions

Q. How can structural modifications of this compound enhance pharmacological activity?

  • Bioisosteric replacement : Substituting the methyl ester with bioisosteres like amides or carbamates can improve metabolic stability .
  • Amino group derivatization : Acetylation or sulfonylation of the 6-amino group modulates solubility and target affinity, as seen in kinase inhibitor studies .
  • Data contradictions arise when modifications increase potency but reduce bioavailability; iterative QSAR modeling is recommended to balance these properties .

Q. What analytical challenges arise in purity assessment of this compound, and how are they resolved?

  • HPLC-MS pitfalls : The compound’s polar amino group can cause tailing peaks. Use reverse-phase C18 columns with 0.1% formic acid in the mobile phase to improve resolution .
  • Trace impurities : Residual solvents (e.g., DMF) are quantified via GC-MS , while heavy metals require ICP-OES .

Q. How does this compound perform in crystallographic studies for drug discovery?

  • The indazole core exhibits planar geometry, facilitating π-stacking interactions in protein binding pockets. However, the amino group’s flexibility may reduce diffraction quality.
  • SHELXD is effective for phase determination, but low-resolution data (<1.5 Å) necessitate hydrogen-bond restraints during refinement .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

  • Process analytical technology (PAT) : In-line FTIR monitors reaction progress to control intermediate formation.
  • Design of experiments (DoE) : Optimize parameters like temperature (80–100°C) and stoichiometry (1:1.2 amine:ester) to minimize byproducts .

Methodological Considerations

Q. How to resolve contradictory biological activity data in cell-based assays?

  • Case study : If the compound shows inconsistent IC₅₀ values in kinase inhibition assays:

  • Verify cell permeability using LC-MS/MS intracellular concentration analysis .
  • Assess off-target effects via kinome-wide profiling (e.g., Eurofins KinaseProfiler) .

Q. What computational tools predict the metabolic fate of this compound derivatives?

  • SwissADME : Predicts CYP450 metabolism sites (e.g., ester hydrolysis).
  • Molecular dynamics (MD) simulations : Model binding to hepatic enzymes like carboxylesterases to prioritize stable analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.